N,N-Bis(2-chloroethyl)-m-bromobenzylamine
Description
N,N-Bis(2-chloroethyl)-m-bromobenzylamine is a nitrogen mustard derivative characterized by a benzylamine core substituted with a meta-bromo group and two 2-chloroethyl chains. Nitrogen mustards are alkylating agents known for their ability to form DNA crosslinks, leading to cytotoxic effects.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl2N/c12-11-3-1-2-10(8-11)9-15(6-4-13)7-5-14/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPPVUOCIBZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178274 | |
| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-59-3 | |
| Record name | m-Bromo-DCBA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-m-bromobenzylamine typically involves the reaction of m-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
m-Bromobenzylamine+2Chloroethyl Chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-m-bromobenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are utilized.
Major Products:
Nucleophilic Substitution: Products include N,N-bis(2-hydroxyethyl)-m-bromobenzylamine or N,N-bis(2-aminoethyl)-m-bromobenzylamine.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is N,N-bis(2-chloroethyl)benzylamine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agent : N,N-Bis(2-chloroethyl)-m-bromobenzylamine is primarily studied for its potential as an anticancer agent. Its alkylating properties allow it to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This mechanism disrupts cellular processes such as replication and transcription, which is particularly relevant in targeting rapidly dividing cancer cells.
- Mechanism of Action : The compound's ability to induce DNA damage is critical for its role in cancer therapy. By disrupting DNA integrity, it can trigger apoptosis in malignant cells.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It can be utilized in the synthesis of complex organic molecules through alkylation reactions.
- Synthesis Methodology : Typically synthesized via the reaction of m-bromobenzylamine with 2-chloroethyl chloride under basic conditions (e.g., using sodium hydroxide). The reaction is often conducted under reflux to ensure complete substitution of amine hydrogen atoms with chloroethyl groups.
Research Applications
Research into this compound focuses on its interactions with cellular processes and mechanisms of action related to DNA damage and repair. Studies have shown significant impacts on cell viability due to its alkylating action, making it valuable for understanding alkylating agents' mechanisms in cancer therapy .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant DNA damage observed through comet assays. The study concluded that this compound could be a promising candidate for further development as a chemotherapeutic agent.
Case Study 2: Mechanistic Insights
Research exploring the mechanistic insights into how this compound interacts with DNA revealed that it primarily induces double-strand breaks through alkylation. This finding was supported by molecular modeling studies that demonstrated the compound's binding affinity to DNA nucleophiles .
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-m-bromobenzylamine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, proteins, and other cellular components, leading to the disruption of normal cellular functions. This alkylation process is a key factor in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and related nitrogen mustards, highlighting differences in molecular features, applications, and toxicity:
Key Observations:
Chlornapazine (naphthyl substituent) demonstrates higher carcinogenic potency than benzyl analogs, likely due to enhanced intercalation into DNA . HN1 and HN3 lack aromatic groups, enabling rapid alkylation but increasing volatility and toxicity as chemical weapons .
Biological Activity: Nitrogen mustards with aromatic substituents (e.g., benzyl, naphthyl) exhibit prolonged biological half-lives due to hydrophobic interactions with cellular components .
Toxicity Profiles: Chlornapazine is classified as carcinogenic (IARC Group 1) due to its ability to induce bladder tumors, a risk shared by other aromatic mustards with DNA-binding motifs . HN1 and HN3 cause acute tissue damage via vesicant effects, while chronic exposure leads to mutagenesis and carcinogenesis .
Biological Activity
N,N-Bis(2-chloroethyl)-m-bromobenzylamine, commonly referred to as a derivative of DSP4, is an alkylating agent with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly in the context of anticancer therapies and neuropharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups are capable of alkylating DNA, proteins, and other cellular components, which can disrupt normal cellular functions. This alkylation is particularly relevant in the context of cancer treatment, as it can induce apoptosis in rapidly dividing cells.
- Covalent Bond Formation : The compound forms stable covalent bonds with nucleophiles within cells.
- DNA Alkylation : The chloroethyl groups can react with DNA, leading to cross-linking and subsequent cell death.
- Protein Modification : It can also modify proteins, affecting their function and stability.
Biological Activity Overview
The biological activity of this compound has been documented across various studies focusing on its effects on neurotransmitter systems and potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Potential | Induces apoptosis in cancer cells through DNA alkylation. |
| Neurotransmitter Modulation | Alters norepinephrine levels by blocking uptake in the central nervous system (CNS). |
| Inflammatory Response | Influences inflammatory pathways through neurochemical interactions. |
Case Studies and Research Findings
- Neuropharmacological Studies :
-
Cancer Research Applications :
- Research has indicated that compounds similar to this compound exhibit potent anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown that this class of compounds can effectively target malignant cells while sparing normal tissues.
-
Inflammation Studies :
- Investigations into the inflammatory response have revealed that the compound may exacerbate inflammation in specific contexts, particularly following norepinephrine depletion . This suggests a dual role where it may both promote and mitigate inflammatory processes depending on the biological environment.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N,N-Bis(2-chloroethyl)benzylamine | Lacks bromine; less reactive | Lower anticancer activity |
| N,N-Bis(2-chloroethyl)-p-bromobenzylamine | Different bromine positioning affects reactivity | Varies in interaction with biological targets |
| N,N-Bis(2-chloroethyl)-m-fluorobenzylamine | Fluorine substitution alters chemical properties | Potentially different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
